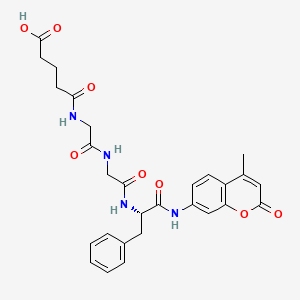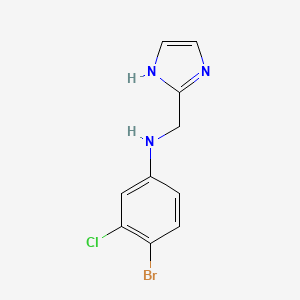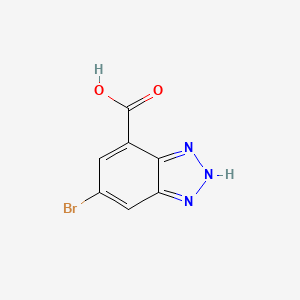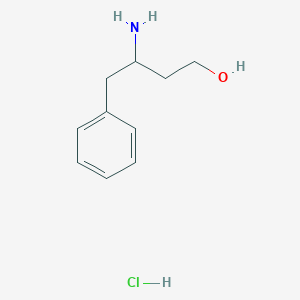
Glutaryl-gly-gly-phe-amc
Overview
Description
Glutaryl-gly-gly-phe-amc, also known as GGFP-amc, is a small molecule peptide substrate . It has a molecular formula of C28H30N4O8 and a molecular weight of 550.6 g/mol . The IUPAC name is 5-[[2-[[2-[[ (2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid .
Molecular Structure Analysis
The molecule contains a total of 72 bonds, including 42 non-H bonds, 19 multiple bonds, 13 rotatable bonds, 7 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, 4 aliphatic secondary amides, and 1 hydroxyl group .Physical And Chemical Properties Analysis
Glutaryl-gly-gly-phe-amc has a molecular weight of 550.6 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 8, and a rotatable bond count of 13 . Its exact mass and monoisotopic mass are both 550.20636393 g/mol . The topological polar surface area is 180 Ų .Scientific Research Applications
Enzyme Substrate for Chymotrypsin Studies
Glutaryl-gly-gly-phe-amc serves as a sensitive fluorogenic substrate for chymotrypsin . This application is crucial in enzymology research where the activity of chymotrypsin, a digestive enzyme that breaks down proteins, is studied. By using this compound, researchers can monitor enzyme kinetics and inhibition, which is essential for understanding digestive processes and developing treatments for related disorders.
Antibody-Drug Conjugate (ADC) Development
In the field of oncology, Glutaryl-gly-gly-phe-amc is used in the design of ADCs . ADCs are a form of targeted cancer therapy that combines an antibody with a cytotoxic drug, allowing for direct delivery of the drug to cancer cells. The compound’s role in ADCs is to link the antibody to the drug, ensuring that the drug is released in the tumor environment, thereby minimizing systemic toxicity.
Pharmacokinetic Studies
The compound’s stability and reactivity make it suitable for pharmacokinetic studies . Researchers can use it to investigate how drugs are absorbed, distributed, metabolized, and excreted in the body. This information is vital for drug development, helping to optimize dosages and reduce side effects.
Cleavable Linker in Drug Design
Glutaryl-gly-gly-phe-amc acts as a cleavable linker in drug design . It is stable under physiological conditions but cleaves in response to specific environmental triggers, such as the acidic pH in lysosomes. This property is exploited to release therapeutic agents at the desired site of action within the body.
Proteomics and Peptide Research
The compound is used in proteomics to study protein structure and function . It can be incorporated into peptides to investigate their self-association and crystallization, which is important for understanding protein folding and for the design of peptide-based drugs.
Molecular Imaging
In molecular imaging, Glutaryl-gly-gly-phe-amc is used as a contrast agent . Its fluorescent properties enable researchers to visualize biological processes in real-time, aiding in the diagnosis and monitoring of diseases.
Chemical Biology
In chemical biology, the compound is utilized to study protein-protein interactions . By tagging proteins with Glutaryl-gly-gly-phe-amc, scientists can observe the dynamics of these interactions, which is fundamental to understanding cellular processes and identifying potential drug targets.
Synthetic Chemistry
Lastly, in synthetic chemistry, Glutaryl-gly-gly-phe-amc is employed in the synthesis of complex molecules . Its reactive groups allow for the construction of diverse chemical structures, which can lead to the discovery of new compounds with potential therapeutic applications.
Safety and Hazards
While specific safety and hazard information for Glutaryl-gly-gly-phe-amc is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
5-[[2-[[2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O8/c1-17-12-27(38)40-22-14-19(10-11-20(17)22)31-28(39)21(13-18-6-3-2-4-7-18)32-25(35)16-30-24(34)15-29-23(33)8-5-9-26(36)37/h2-4,6-7,10-12,14,21H,5,8-9,13,15-16H2,1H3,(H,29,33)(H,30,34)(H,31,39)(H,32,35)(H,36,37)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFCLFHIPMBWDB-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1445927.png)
![tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B1445928.png)



![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride](/img/structure/B1445933.png)
![1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1445937.png)



![4-[(1S)-(4-Dimethylamino)-1-(4-fluotophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B1445944.png)
